5-(2-Methylpropylidene)-2-thioxoimidazolidin-4-one
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Overview
Description
5-(2-Methylpropylidene)-2-thioxoimidazolidin-4-one is a heterocyclic compound with a unique structure that includes a thioxo group and an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpropylidene)-2-thioxoimidazolidin-4-one typically involves the reaction of appropriate aldehydes with thiourea derivatives under controlled conditions. One common method involves the condensation of 2-methylpropanal with thiourea in the presence of a base, followed by cyclization to form the imidazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylpropylidene)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinone ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted imidazolidinones depending on the nucleophile used.
Scientific Research Applications
5-(2-Methylpropylidene)-2-thioxoimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-(2-Methylpropylidene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the imidazolidinone ring can interact with various receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
2,5-Diketopiperazines: These compounds share a similar cyclic structure and are known for their biological activities, including antiviral and anticancer properties.
Thiadiazoles: These heterocyclic compounds also contain sulfur and nitrogen atoms and are studied for their antimicrobial properties.
Uniqueness
5-(2-Methylpropylidene)-2-thioxoimidazolidin-4-one is unique due to its specific combination of a thioxo group and an imidazolidinone ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H10N2OS |
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Molecular Weight |
170.23 g/mol |
IUPAC Name |
(5E)-5-(2-methylpropylidene)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C7H10N2OS/c1-4(2)3-5-6(10)9-7(11)8-5/h3-4H,1-2H3,(H2,8,9,10,11)/b5-3+ |
InChI Key |
WSMRNAPSUJKNOL-HWKANZROSA-N |
Isomeric SMILES |
CC(C)/C=C/1\C(=O)NC(=S)N1 |
Canonical SMILES |
CC(C)C=C1C(=O)NC(=S)N1 |
Origin of Product |
United States |
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